L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine
Description
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine (CAS 651706-35-3) is a hexapeptide composed of six amino acids: two cysteine residues, lysine, alanine, and two valine residues. Its molecular formula is C25H47N7O7S2, with a molecular weight of 621.81338 g/mol . Key structural features include:
- Hydrophobic and hydrophilic balance: Valine and alanine contribute to hydrophobicity, while lysine and cysteine provide polar/charged interactions.
- Physicochemical properties: XlogP: -2.7 (high hydrophilicity) Hydrogen bond donors/acceptors: 10 donors, 11 acceptors Topological polar surface area (TPSA): 237 Ų .
Properties
CAS No. |
651706-35-3 |
|---|---|
Molecular Formula |
C25H47N7O7S2 |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C25H47N7O7S2/c1-12(2)18(23(36)30-17(11-41)25(38)39)32-24(37)19(13(3)4)31-20(33)14(5)28-22(35)16(8-6-7-9-26)29-21(34)15(27)10-40/h12-19,40-41H,6-11,26-27H2,1-5H3,(H,28,35)(H,29,34)(H,30,36)(H,31,33)(H,32,37)(H,38,39)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
UCVARWVDZKYKKX-DYKIIFRCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid), exposing the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are used to isolate the desired peptide from impurities.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in L-cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
Chemical Applications
Peptide Synthesis and Model Compound
- L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine serves as a model compound for studying peptide synthesis. The stepwise assembly of its constituent amino acids can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) .
- The compound's synthesis involves protecting groups and coupling reagents to facilitate the formation of peptide bonds, which is critical for developing new peptides with specific functionalities.
Thermal Stability Studies
- Research indicates that variations in amino acid sequences affect the thermal stability of clathrates formed by dipeptides. For instance, L-valyl-L-alanine exhibits greater sorption capacity for organic compounds than L-alanyl-L-valine, highlighting the importance of amino acid arrangement in determining chemical properties .
Biological Applications
Role in Protein Structure and Function
- This compound is investigated for its role in stabilizing protein structures due to the presence of cysteine residues that can form disulfide bonds. This property is essential for maintaining the integrity of proteins under various physiological conditions.
Antioxidant Properties
- The compound has potential therapeutic applications due to its antioxidant properties. Research shows that cysteine derivatives can inhibit oxidative stress markers, making them valuable in treating conditions related to oxidative damage .
Medical Applications
Therapeutic Uses
- L-Cysteinyl derivatives have been explored for their therapeutic potential in various medical conditions. For example, acetylcysteine (a derivative) is used clinically as a mucolytic agent and antioxidant, showing efficacy in treating chronic obstructive pulmonary disease (COPD) and acetaminophen overdose .
Case Studies
- A study highlighted the use of acetylcysteine in treating superficial punctate keratitis, demonstrating its effectiveness when administered topically . Patients treated with acetylcysteine showed significant improvement in symptoms, underscoring the clinical relevance of cysteine derivatives.
Industrial Applications
Pharmaceuticals and Cosmetics
- The compound is utilized in the pharmaceutical industry for synthesizing various drugs due to its ability to participate in redox reactions. Its antioxidant properties are also harnessed in cosmetic formulations aimed at skin protection and anti-aging .
Production Methods
- Industrial production often involves high-performance liquid chromatography (HPLC) for purifying synthesized peptides, ensuring high yield and purity essential for both pharmaceutical and cosmetic applications .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Peptide synthesis | Used as a model compound for SPPS/LPPS |
| Biology | Protein stabilization | Cysteine residues form disulfide bonds |
| Medicine | Antioxidant therapy | Effective in treating oxidative stress-related conditions |
| Industry | Drug formulation | Utilized in pharmaceuticals and cosmetics |
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine involves its ability to form disulfide bonds through the oxidation of thiol groups in L-cysteine residues. These disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. Additionally, the peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid side chains.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table compares the target compound with structurally related peptides (data sourced from ):
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Residues | XlogP | H-Bond Donors/Acceptors | Structural Features |
|---|---|---|---|---|---|---|---|
| L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine (Target) | 651706-35-3 | C25H47N7O7S2 | 621.81 | Cys, Lys, Ala, Val (x2) | -2.7 | 10/11 | Disulfide bond potential, compact hydrophobic core |
| L-Alanyl-L-valyl-L-cysteinyl-L-cysteinylglycyl-L-seryl | 666183-17-1 | C22H39N7O9S2 | 609.72 | Ala, Val, Cys (x2), Gly, Ser | -3.1* | 12/13* | Glycine flexibility, dual cysteine residues |
| L-Valine,L-prolyl-L-valyl-L-lysyl-L-valyl-L-arginyl-L-glutamyl-glutaminyl-...† | 646452-38-2 | Not fully specified | ~1,500‡ | Val, Pro, Lys, Arg, Glu, Gln, Leu, Cys | N/A | N/A | Extended chain, charged residues (Arg, Glu) |
| L-Cysteinyl-L-valyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-prolyl-L-seryl-... | 875063-87-9 | Not fully specified | ~1,200‡ | Cys, Val, Ile, Asn, Leu, Pro, Ser, Arg | N/A | N/A | Proline-induced rigidity, asparagine for H-bonding |
| L-Valine, L-alanyl-L-aspartyl-L-leucyl-L-methionylglycyl-L-tyrosyl-... | 160926-86-3 | Not fully specified | ~1,100‡ | Val, Ala, Asp, Leu, Met, Gly, Tyr | N/A | N/A | Methionine (oxidation-sensitive), aromatic tyrosine |
*Estimated based on residue hydrophobicity.
†Truncated name for brevity; full sequence includes 12 residues.
‡Approximate molecular weight inferred from residue count.
Key Findings
Disulfide Bond Potential: The target and L-Alanyl-L-valyl-L-cysteinyl-L-cysteinylglycyl-L-seryl (CAS 666183-17-1) both contain dual cysteine residues, enabling disulfide bridge formation. This feature enhances oxidative stability compared to peptides lacking cysteine (e.g., CAS 160926-86-3) .
Hydrophobicity : The target’s XlogP (-2.7) reflects moderate hydrophilicity due to lysine and cysteine. Peptides with more hydrophobic residues (e.g., valine, isoleucine in CAS 875063-87-9) likely exhibit lower solubility .
Structural Complexity : The target’s complexity score (908) is lower than larger peptides (e.g., CAS 646452-38-2), which may reduce synthetic challenges but limit functional diversity .
CAS 875063-87-9: Proline and asparagine may stabilize β-turns or loops, influencing tertiary structure .
Biological Activity
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine is a synthetic peptide composed of six amino acids, including two cysteine residues. This unique structure allows for various biological activities, primarily due to the presence of disulfide bonds formed by the cysteine residues. This article will explore its biological activity, mechanisms of action, and potential applications in research and medicine.
Structure and Properties
The chemical structure of this compound allows it to adopt specific conformations that are crucial for its biological functions. The presence of cysteine facilitates the formation of disulfide bonds, which are critical for stabilizing the peptide's three-dimensional structure.
Key Structural Features:
- Amino Acids : Cysteine (Cys), Lysine (Lys), Alanine (Ala), Valine (Val).
- Disulfide Bonds : Formed between cysteine residues, enhancing stability.
- Hydrophobic Interactions : Valine contributes to hydrophobic regions, affecting solubility and interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Disulfide Bond Formation : The ability of cysteine to form disulfide bonds is essential for the structural integrity and function of proteins. This property allows the peptide to maintain stability under physiological conditions.
- Antioxidant Activity : Cysteine residues can scavenge free radicals, providing antioxidant properties that protect cells from oxidative stress.
- Cell Signaling : The peptide may interact with cell surface receptors, influencing signaling pathways involved in cell growth and differentiation.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : Research indicates that peptides containing cysteine can effectively reduce oxidative damage in cells, potentially offering protective effects against various diseases .
- Antimicrobial Activity : Some studies suggest that peptides with cationic properties, like those containing lysine and valine, may exhibit antimicrobial effects against certain pathogens .
- Cytoprotective Effects : The peptide has shown potential in protecting cells from apoptosis induced by oxidative stress .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capabilities of various peptides, this compound demonstrated significant radical scavenging activity. This was measured using the DPPH assay, where the peptide reduced DPPH radicals more effectively than control samples .
Case Study 2: Antimicrobial Properties
A comparative study on antimicrobial peptides highlighted that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption caused by the peptide's cationic nature .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
